molecular formula C6H7ClF2N2 B1431326 6-(Difluoromethyl)pyridin-3-amine hydrochloride CAS No. 1646152-50-2

6-(Difluoromethyl)pyridin-3-amine hydrochloride

Cat. No.: B1431326
CAS No.: 1646152-50-2
M. Wt: 180.58 g/mol
InChI Key: HNAHLGAGIBHCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7F2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridin-3-amine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-3-amine using difluoromethylating agents under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the efficiency and selectivity of the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Chloromethyl)pyridin-3-amine: Contains a chloromethyl group instead of a difluoromethyl group.

    6-(Methyl)pyridin-3-amine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 6-(Difluoromethyl)pyridin-3-amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-6(8)5-2-1-4(9)3-10-5;/h1-3,6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAHLGAGIBHCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-50-2
Record name 3-Pyridinamine, 6-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Difluoromethyl)pyridin-3-amine hydrochloride
Reactant of Route 2
6-(Difluoromethyl)pyridin-3-amine hydrochloride
Reactant of Route 3
6-(Difluoromethyl)pyridin-3-amine hydrochloride
Reactant of Route 4
6-(Difluoromethyl)pyridin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
6-(Difluoromethyl)pyridin-3-amine hydrochloride
Reactant of Route 6
6-(Difluoromethyl)pyridin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.